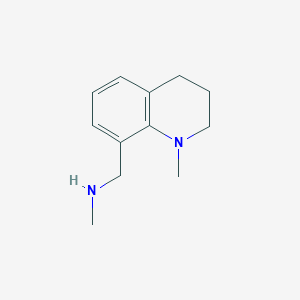

4-(氨甲基)-2-溴-N,N-二甲基苯胺

描述

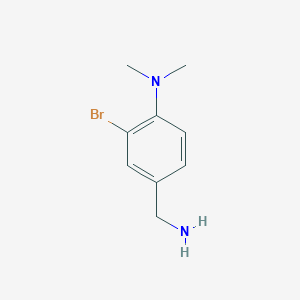

4-(aminomethyl)-2-bromo-N,N-dimethylaniline is a useful research compound. Its molecular formula is C9H13BrN2 and its molecular weight is 229.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(aminomethyl)-2-bromo-N,N-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(aminomethyl)-2-bromo-N,N-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成化学应用

4-(氨甲基)-2-溴-N,N-二甲基苯胺是有机合成中的有价值的中间体,有助于开发复杂的分子和材料。其合成和反应模式揭示了它的多功能性:

- 合成路线: 张兴臣通过取代反应展示了密切相关的化合物 4-溴-N,N-二甲基苯胺的合成,提高了选择性和收率,这暗示了合成 4-(氨甲基)-2-溴-N,N-二甲基苯胺等衍生物的潜在方法 (张兴臣,2008)。

- 催化和聚合: 沈一文等人报道了微波辅助钯催化的胺化合成聚三芳胺,表明 4-(氨甲基)-2-溴-N,N-二甲基苯胺在导电聚合物和有机电子学中的潜在用途 (沈等人,2007)。

材料科学应用

该化合物的用途延伸到材料科学,特别是在新型材料的合成及其性能探索方面:

- 电子转移应用: 大山政司和樋口俊研究了 4-溴-N,N-二甲基苯胺阳离子自由基的电子转移性质,阐明了与电子材料和传感器中的衍生物相关的电化学特性 (大山和樋口,2002)。

光谱化学分析

该化合物在光谱化学分析中的作用,特别是在理解自由基阳离子及其反应方面,突出了它在分析化学中的重要性:

- 自由基阳离子的反应模式: 迈克尔·基希格斯纳等人研究了二烷基苯胺自由基阳离子的反应模式,提供了对亲核取代反应的见解,这可能与研究 4-(氨甲基)-2-溴-N,N-二甲基苯胺及其在光谱化学分析中的应用有关 (基希格斯纳等人,2006)。

作用机制

Target of Action

Similar compounds have been reported to target sodium ion channels on nerve membranes, acting as local anesthetics . They bind to specific parts of the sodium ion channel, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Mode of Action

Based on the behavior of structurally similar compounds, it can be inferred that this compound may interact with its targets, leading to changes in their function . For instance, local anesthetics act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses. This results in a loss of local sensation without affecting consciousness .

Biochemical Pathways

It is likely that the compound interferes with the normal functioning of sodium ion channels, which play a crucial role in nerve impulse transmission . Disruption of this process can lead to a variety of downstream effects, including a loss of sensation in the area where the compound is applied.

Pharmacokinetics

Similar compounds have been shown to have good local anesthetic effects and low toxicity . The bioavailability of such compounds would depend on factors such as the route of administration and the physicochemical properties of the compound.

Result of Action

The primary result of the action of 4-(aminomethyl)-2-bromo-N,N-dimethylaniline is likely to be a loss of sensation in the area where the compound is applied, due to its potential local anesthetic effects . This is achieved through the reversible blockage of nerve impulse conduction, as a result of the compound’s interaction with sodium ion channels on nerve membranes .

属性

IUPAC Name |

4-(aminomethyl)-2-bromo-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-12(2)9-4-3-7(6-11)5-8(9)10/h3-5H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFNFJWCIIRIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

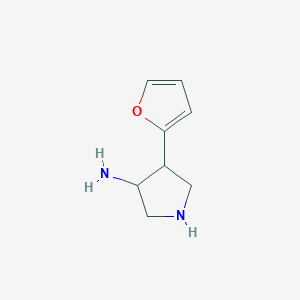

![3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1471840.png)

![(1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1471846.png)

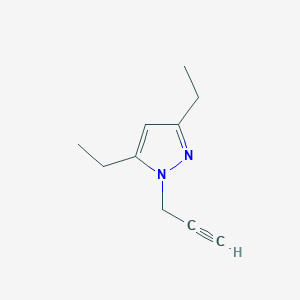

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1471847.png)